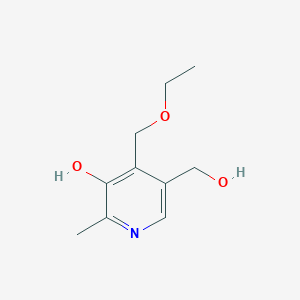

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Description

Properties

IUPAC Name |

4-(ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-14-6-9-8(5-12)4-11-7(2)10(9)13/h4,12-13H,3,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOHFKHXOHVDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C(C(=NC=C1CO)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498826 | |

| Record name | 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53580-89-5 | |

| Record name | 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Pathways

A primary route involves sequential nucleophilic substitutions on a pre-functionalized pyridine core. For instance, 2-methylpyridin-3-ol derivatives serve as starting materials, where hydroxymethyl and ethoxymethyl groups are introduced at positions 5 and 4, respectively.

Step 1: Hydroxymethylation at Position 5

The hydroxymethyl group is installed via formylation followed by reduction. In a procedure analogous to the synthesis of related pyridinols, 5-formyl-2-methylpyridin-3-ol is treated with sodium borohydride (NaBH₄) in methanol, yielding 5-(hydroxymethyl)-2-methylpyridin-3-ol with >85% efficiency.

Step 2: Ethoxymethylation at Position 4

Chloromethylation using paraformaldehyde and hydrochloric acid (HCl) generates a reactive chloromethyl intermediate. Subsequent substitution with sodium ethoxide (NaOEt) in ethanol at 60°C introduces the ethoxymethyl group. This method mirrors strategies employed for analogous etherifications, achieving moderate yields (60–70%) due to competing hydrolysis.

Protection-Deprotection Strategies

To mitigate side reactions, protective groups are employed. A benzyloxy moiety is often used to shield hydroxyl groups during synthesis, as demonstrated in the preparation of structurally similar compounds.

Procedure:

- Benzyl Protection : Treating 5-(hydroxymethyl)-2-methylpyridin-3-ol with benzyl bromide (BnBr) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 4-benzyloxy-5-(hydroxymethyl)-2-methylpyridin-3-ol.

- Ethoxymethyl Introduction : The benzyl-protected intermediate undergoes chloromethylation and ethoxide substitution as described in Section 1.1.

- Deprotection : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, furnishing the target compound. This method improves overall yield to 75–80%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts substitution efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may promote side reactions. Ethanol, while less polar, minimizes hydrolysis during ethoxymethylation. Optimal temperatures range from 50–70°C, balancing reaction rate and byproduct formation.

Catalytic Enhancements

Acid catalysts (e.g., p-toluenesulfonic acid) accelerate protective group formation, as seen in dioxolane syntheses. Conversely, base catalysts (e.g., K₂CO₃) improve substitution kinetics by deprotonating hydroxyl groups.

Analytical Characterization

Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS)**

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Substitution | 60–70 | Simplicity, fewer steps | Competing hydrolysis lowers yield |

| Protection-Deprotection | 75–80 | Higher purity, controlled functionalization | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-(Ethoxymethyl)-5-(carboxymethyl)-2-methylpyridin-3-ol.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and hydroxymethyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Impact :

- Aminomethyl (4): Facilitates Schiff base formation for metal coordination (e.g., Cr(III) detection in environmental samples) .

- Difluoromethyl (4) : Introduces electron-withdrawing effects, altering electronic density and reactivity .

Electronic and Computational Insights

- DFT Studies: Schiff base analogs (e.g., ) reveal non-planar geometries in free ligands, transitioning to planar configurations upon metal coordination. The enol tautomer of meta-isomers is more stable than keto forms, with activation energies >160 kJ/mol for tautomerization, limiting reactivity under mild conditions .

- AIM Analysis : Electron density distributions confirm strong N2O-Cu(II) bonds in complexes, critical for their catalytic and biological functions .

Biological Activity

4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuroprotection and anti-inflammatory effects. This compound is part of a broader class of substances that exhibit promising pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO3

- Molecular Weight : 225.27 g/mol

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Research indicates that it may exert neuroprotective effects by:

- Inhibiting oxidative stress : The compound has been shown to reduce reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases.

- Modulating inflammatory responses : It may inhibit the production of pro-inflammatory cytokines, thus contributing to its anti-inflammatory properties.

Neuroprotective Effects

Studies have indicated that this compound may provide protective effects against neuronal damage. For instance, it has been tested in models of neurodegeneration, showing potential in mitigating cell death and promoting neuronal survival.

Anti-inflammatory Properties

The compound's ability to downregulate inflammatory markers suggests its utility in treating conditions characterized by chronic inflammation. This includes applications in neuroinflammatory disorders where inflammation exacerbates neuronal damage.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. |

| Study 2 | Reported a decrease in pro-inflammatory cytokines (IL-6, TNF-alpha) in animal models treated with the compound, indicating its potential as an anti-inflammatory agent. |

| Study 3 | Evaluated the compound's efficacy in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation. |

Pharmacological Profile

The pharmacological profile of this compound suggests several therapeutic applications:

- Neurodegenerative Diseases : Potential use in Alzheimer’s and Parkinson’s disease due to its neuroprotective effects.

- Chronic Inflammatory Conditions : May serve as an adjunct therapy for diseases like multiple sclerosis or rheumatoid arthritis.

- Cognitive Enhancement : Possible implications for enhancing cognitive function in age-related decline.

Q & A

Basic: What are the established synthetic routes for 4-(Ethoxymethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol, and how are intermediates characterized?

The compound is synthesized via Schiff base formation between pyridoxal (a vitamin B6 analogue) and aromatic amines. For example, reaction with 2-amino-5-chlorophenylamine under reflux conditions yields the Schiff base ligand, which is then complexed with Cu(II) chloride to form the metal complex . Key steps include:

- Condensation : Pyridoxal reacts with the amine in ethanol under reflux, monitored by TLC.

- Purification : Recrystallization from ethanol/dichloromethane mixtures.

- Characterization : Intermediates are validated via FT-IR (C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ 8.5–9.0 ppm), and elemental analysis .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound and its metal complexes?

- FT-IR : Identifies functional groups (e.g., phenolic –OH at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).

- NMR : ¹H NMR resolves tautomeric forms (e.g., enol vs. keto) via hydroxyl proton shifts, while ¹³C NMR confirms hybridization states (e.g., sp² carbons in the pyridine ring) .

- UV-Vis : Metal complexes exhibit d-d transitions (e.g., Cu(II) complexes show bands at ~600 nm) .

- X-ray crystallography (if available): Provides definitive bond lengths and angles for coordination geometry .

Basic: How does tautomerism influence the reactivity of this compound, and what methods determine the dominant tautomer?

The compound exists in enol and keto tautomers due to hydroxyl and adjacent azomethine groups. DFT calculations (e.g., B3LYP/6-311++G(d,p)) reveal the enol form is energetically favored by ~15 kcal/mol, stabilized by intramolecular hydrogen bonding . Experimental validation includes:

- NMR : Absence of keto-related proton signals.

- IR : O–H stretching frequencies consistent with enol tautomers.

Advanced: How can DFT and AIM analyses elucidate bonding interactions and electron density distribution?

- DFT : Optimizes geometry and calculates thermodynamic stability, vibrational frequencies, and NMR chemical shifts (using gauge-including atomic orbitals). For the Cu(II) complex, natural bond orbital (NBO) analysis quantifies charge transfer (e.g., Cu ← N/O donation) .

- AIM (Atoms in Molecules) : Identifies bond critical points (BCPs) and Laplacian values (∇²ρ) to classify interactions (e.g., covalent vs. ionic). For example, Cu–N bonds show ∇²ρ > 0 (closed-shell interactions), typical of coordinate bonds .

Advanced: What coordination behavior does this compound exhibit with transition metals, and how does geometry affect reactivity?

The ligand acts as a N₂O-tridentate donor , binding via deprotonated phenolic oxygen, azomethine nitrogen, and amine nitrogen. Cu(II) complexes adopt square planar geometry (confirmed by DFT and magnetic susceptibility), with chloride occupying the fourth site. This geometry enhances catalytic activity in oxidation reactions . Methodology:

- Magnetic moment measurements : μeff ~1.73 BM confirms square planar Cu(II).

- EPR : Axial symmetry parameters (g∥ > g⊥) support the geometry.

Advanced: What experimental strategies assess the biological activity of this compound, given its structural similarity to vitamin B6 derivatives?

While direct studies are limited, related Schiff bases show antimicrobial and anticancer activity. Suggested methods:

- Antimicrobial assays : Disk diffusion against Gram+/Gram– bacteria.

- DNA interaction studies : UV-Vis titration or fluorescence quenching to calculate binding constants.

- Antioxidant activity : DPPH radical scavenging assays .

- In silico docking : Predict interactions with target enzymes (e.g., dihydrofolate reductase) .

Advanced: How can metabolomic studies identify the role of this compound in biological systems?

In a metabolomic analysis of plant tissues, the compound was detected via LC-MS/MS with a mass accuracy <5 ppm. Isotopic labeling (e.g., ¹³C-glucose) tracks its incorporation into pathways like vitamin B6 metabolism . Key steps:

- Extraction : Methanol/water (80:20) with ultrasonication.

- Chromatography : HILIC column for polar metabolites.

- Data analysis : Multivariate statistics (PCA/PLS-DA) to correlate abundance with phenotypes.

Advanced: How can contradictions in computational vs. experimental data (e.g., tautomer stability) be resolved?

Discrepancies arise from solvent effects or basis set limitations in DFT. Mitigation strategies:

- Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate ethanol.

- Higher-level theory : Compare B3LYP vs. M06-2X functionals.

- Experimental validation : Variable-temperature NMR to observe tautomer equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.